molecular formula C21H17ClN4O2 B3683538 N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B3683538
M. Wt: 392.8 g/mol
InChI Key: DWHPGTLBXWKJJA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-chlorophenylamine with benzotriazole under specific conditions to form the benzotriazolyl intermediate. This intermediate is then reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzotriazole moiety is known to interact with metal ions, which can influence its activity in various applications .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide
  • N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-chlorophenoxy)acetamide

Uniqueness

N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-2-9-18(10-3-14)28-13-21(27)23-16-6-11-19-20(12-16)25-26(24-19)17-7-4-15(22)5-8-17/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPGTLBXWKJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
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N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
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N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
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N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
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N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide
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N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(4-methylphenoxy)acetamide

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